Cas no 921874-70-6 (N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide)

N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide is a specialized organic compound featuring a thiazole core functionalized with a cyclohexylcarbamoyl group and an acetamide linkage to a chloro-methylphenyl moiety. Its structural complexity suggests potential utility in agrochemical or pharmaceutical applications, particularly as an intermediate or active ingredient in targeted formulations. The presence of the thiazole ring and chloro-methylphenyl group may contribute to bioactivity, while the cyclohexylcarbamoyl moiety could enhance stability or binding affinity. This compound is suited for research and development in selective inhibition or receptor modulation, offering a balance of reactivity and specificity for advanced synthetic applications.
N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide structure
921874-70-6 structure
Product name:N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
CAS No:921874-70-6
MF:C19H23ClN4O2S
MW:406.929521799088
CID:6214716
PubChem ID:41211640

N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
    • AKOS024627232
    • N-(3-chloro-2-methylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
    • F2096-1234
    • 921874-70-6
    • N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
    • N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
    • Inchi: 1S/C19H23ClN4O2S/c1-12-15(20)8-5-9-16(12)23-17(25)10-14-11-27-19(22-14)24-18(26)21-13-6-3-2-4-7-13/h5,8-9,11,13H,2-4,6-7,10H2,1H3,(H,23,25)(H2,21,22,24,26)
    • InChI Key: RKVDTLJHBLGCKL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)NC(CC1=CSC(=N1)NC(NC1CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 406.1230249g/mol
  • Monoisotopic Mass: 406.1230249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 111Ų

N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-1234-4mg
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-1234-20mg
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2096-1234-2μmol
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-1234-75mg
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2096-1234-40mg
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2096-1234-10μmol
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-1234-10mg
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2096-1234-15mg
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-1234-2mg
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2096-1234-50mg
N-(3-chloro-2-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921874-70-6 90%+
50mg
$160.0 2023-05-16

Additional information on N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide

Introduction to N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921874-70-6)

N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound, identified by the CAS number 921874-70-6, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest.

The molecular structure of N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide is characterized by a complex arrangement of functional groups, including a chloro-substituted benzene ring, a cyclohexylcarbamoyl moiety, and a thiazole ring system. These structural elements contribute to its unique chemical properties and biological interactions, which are being thoroughly investigated in various research settings.

In recent years, there has been a growing emphasis on the development of novel compounds that exhibit potent biological activity with minimal side effects. N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide has emerged as a promising candidate in this regard. Its molecular framework suggests potential interactions with multiple biological targets, making it a valuable scaffold for drug discovery efforts.

One of the most intriguing aspects of this compound is its ability to modulate biological pathways associated with inflammation and immune response. The thiazole ring, in particular, is known for its role in various pharmacological applications due to its ability to engage with specific enzymes and receptors. In addition, the presence of the cyclohexylcarbamoyl group enhances the compound's solubility and bioavailability, which are critical factors in drug development.

Recent studies have demonstrated that derivatives of thiazole-based compounds exhibit significant anti-inflammatory properties. These findings have prompted researchers to explore the potential of N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide as a lead compound for the development of new therapeutic agents. The chloro-substituted benzene ring further contributes to its pharmacological profile by enhancing binding affinity to target proteins.

The synthesis of N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent biological evaluation. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has facilitated the construction of complex molecular architectures.

In vitro studies have provided preliminary evidence suggesting that N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide interacts with key enzymes involved in inflammatory processes. Specifically, it has been observed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—a class of molecules known for their role in pain and inflammation. This inhibitory effect holds promise for the development of novel anti-inflammatory drugs.

The compound's interaction with biological targets also suggests potential applications in treating neurological disorders. Thiazole derivatives have been extensively studied for their ability to cross the blood-brain barrier and exert effects on central nervous system (CNS) pathways. N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide may offer a new avenue for developing treatments for conditions such as epilepsy and neurodegenerative diseases.

Evaluation in preclinical models has provided further insights into the pharmacological properties of this compound. Animal studies have shown that it exhibits dose-dependent reductions in inflammatory markers without significant toxicity at therapeutic doses. These findings support its potential as a lead compound for further development into a clinical drug.

The future direction of research on N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-y l}acetamide will likely focus on optimizing its pharmacokinetic profile and exploring new therapeutic indications. Advances in computational chemistry and molecular modeling will aid in designing analogs with enhanced efficacy and reduced side effects. Additionally, clinical trials will be essential to validate its safety and efficacy in human populations.

In conclusion, N-(3-chloro-2-methylphenyl)-2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-y l}acetamide (CAS No. 921874-70-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of its mechanisms of action continues to grow, this compound holds great potential for contributing to innovative therapeutic strategies across multiple disease areas.

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